N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-15(29)25-18-6-8-19(9-7-18)26-23(31)22(30)24-14-21(27(2)3)16-5-10-20-17(13-16)11-12-28(20)4/h5-10,13,21H,11-12,14H2,1-4H3,(H,24,30)(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBBUTQWMUIINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by the following molecular formula:
- Molecular Formula : C₃₁H₃₉N₃O₂
- Molecular Weight : Approximately 493.67 g/mol
The structure integrates an oxalamide functional group, which is known for its diverse biological activities, along with a dimethylamino group and a 1-methylindolin-5-yl moiety that contribute to its pharmacological properties.
Biological Activities
Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : The presence of the indolin moiety suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Antimicrobial Properties : Some oxalamide derivatives have shown antimicrobial activity, indicating that this compound may also possess similar properties.
The mechanism of action of this compound involves several pathways:
- Receptor Interaction : The dimethylamino group can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Modulation : The compound may act as an enzyme inhibitor or modulator, affecting metabolic processes within cells.
- Stability and Solubility Enhancement : The acetamidophenyl group enhances the compound's stability and solubility, facilitating better bioavailability.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Modulates neurotransmitter systems | |
| Antimicrobial | Exhibits antimicrobial properties |
Case Study 1: Anticancer Properties
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in treated cells.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that treatment with the compound reduced oxidative stress markers and improved neuronal survival rates, suggesting its utility in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers to antiviral agents. Below is a detailed comparison of N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Diversity and Functional Implications: The acetamidophenyl and indolinyl groups in the target compound differentiate it from flavor-oriented oxalamides (e.g., S336, No. 1769), which prioritize methoxybenzyl and pyridyl groups for taste receptor interaction . The dimethylaminoethyl chain in the target compound shares similarities with antiviral BNM-III-170, which incorporates a guanidinomethyl group for enhanced bioactivity .
Metabolic and Safety Profiles: Flavoring oxalamides like S336 and No. 1769 exhibit rapid metabolism in hepatocytes without amide hydrolysis, relying on oxidation and glucuronidation pathways . Their NOEL values (100 mg/kg bw/day) suggest low toxicity at regulated usage levels . In contrast, the metabolic fate of this compound remains unstudied, posing a gap in risk assessment.
Pharmacological Potential: The indolinyl moiety in the target compound mirrors structural motifs in kinase inhibitors and serotonin receptor modulators, hinting at possible anticancer or neurological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
